4-phenyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEYUHCBBXWTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168459 | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-44-0 | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1680-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,3-Triazole, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4-phenyl-1H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-phenyl-1H-1,2,3-triazole, a key heterocyclic compound in medicinal chemistry and materials science. This document summarizes its structural parameters, details the experimental protocols for its synthesis and crystallographic analysis, and explores its role as a pharmacophore in drug discovery.
Molecular Structure and Geometry
The molecular structure of this compound consists of a planar five-membered triazole ring attached to a phenyl group. The precise bond lengths and angles of the core structure are crucial for understanding its chemical reactivity and its interaction with biological targets. While the crystallographic data for the parent compound, CCDC 151609, was not directly accessible for this review, analysis of closely related derivatives provides significant insight into its geometry.
Derivatives of this compound consistently show a planar triazole ring. The phenyl group is typically twisted with respect to the triazole ring, with the dihedral angle varying depending on the other substituents on the triazole nitrogen or the phenyl ring. For instance, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, the dihedral angle between the phenyl ring and the triazole ring is 21.29(12)°. This twist is a common feature and influences the overall three-dimensional shape of the molecule, which is a critical factor in its biological activity.
Table 1: Representative Bond Lengths of the this compound Core (from Derivatives)
| Bond | Typical Length (Å) |
| N1-N2 | 1.34 - 1.36 |
| N2-N3 | 1.31 - 1.33 |
| N3-C4 | 1.36 - 1.38 |
| C4-C5 | 1.37 - 1.39 |
| C5-N1 | 1.35 - 1.37 |
| C4-C(phenyl) | 1.46 - 1.48 |
Table 2: Representative Bond Angles of the this compound Core (from Derivatives)
| Angle | Typical Angle (°) |
| N1-N2-N3 | 108 - 110 |
| N2-N3-C4 | 109 - 111 |
| N3-C4-C5 | 105 - 107 |
| C4-C5-N1 | 108 - 110 |
| C5-N1-N2 | 107 - 109 |
Crystal Structure
The crystal packing of this compound and its derivatives is influenced by intermolecular interactions such as hydrogen bonding (where applicable) and π-π stacking between the aromatic rings. In the case of the parent compound, the presence of the N-H proton allows for the formation of hydrogen bonds, which can significantly influence the crystal lattice. In substituted derivatives, where the N-H is replaced, π-π stacking interactions between the triazole and phenyl rings of adjacent molecules often dominate the packing arrangement. For example, in 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole, molecules pack in a head-to-tail arrangement with inter-centroid distances between triazole rings of 3.7372(12) Å, indicative of π-π stacking.
Table 3: Crystallographic Data for a Representative Derivative (1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 30.7475(16) |
| b (Å) | 5.8877(3) |
| c (Å) | 15.4364(8) |
| β (°) | 105.470(5) |
| Volume (ų) | 2693.2(2) |
| Z | 8 |
| Temperature (K) | 249 |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
Materials:
-
Phenylacetylene
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol)
Procedure:
-
Phenylacetylene and sodium azide are dissolved in the solvent mixture.
-
A freshly prepared aqueous solution of sodium ascorbate is added, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Crystallographic Analysis
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K).
-
The collected data is processed, including corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Role as a Pharmacophore and Biological Context
While this compound itself is not a known modulator of specific signaling pathways, its rigid scaffold serves as a valuable pharmacophore in drug discovery. Its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
A notable example is the development of this compound derivatives as inhibitors of the HIV-1 capsid (CA) protein. The HIV-1 capsid is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. Small molecules that bind to the capsid and disrupt its function are a promising class of antiretroviral drugs.
In this context, the this compound core acts as a bioisostere for other chemical groups in known inhibitors, offering advantages in terms of synthetic accessibility and metabolic stability. The interaction of these derivatives with the HIV-1 capsid protein is a prime example of a structure-based drug design approach where the triazole scaffold plays a crucial role in orienting the other functional groups of the molecule to fit into the binding pocket of the protein, thereby inhibiting its function.
Conclusion
This compound is a molecule of significant interest due to its well-defined molecular geometry and its utility as a building block in the development of new functional materials and therapeutic agents. The planarity of the triazole ring, combined with the rotational freedom of the phenyl group, provides a versatile and tunable structural motif. The straightforward and high-yielding synthesis via CuAAC further enhances its appeal for a wide range of applications in chemical and biological sciences. Future research will likely continue to explore the vast chemical space accessible from this core structure, leading to the discovery of novel compounds with tailored properties.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-phenyl-1H-1,2,3-triazole
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenyl-1H-1,2,3-triazole, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows and relationships to facilitate a deeper understanding of this compound.
Core Physicochemical Properties
This compound is a solid, crystalline organic compound.[1] Its physicochemical properties are crucial for its application in chemical synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | [1][2] |
| Molar Mass | 145.16 g/mol | [1][3] |
| Melting Point | 143-144 °C | [1] |
| Boiling Point | 346.0 ± 11.0 °C (Predicted) | [1] |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (alcohols, aldehydes, ketones) | [1] |
| pKa | 8.40 ± 0.70 (Predicted) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.4717 | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [2] |
| Vapor Pressure | 0.000119 mmHg at 25°C | [1] |
| Flash Point | 169.4°C | [1] |
| Refractive Index | 1.61 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
The most common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including this compound, is the Huisgen 1,3-dipolar cycloaddition, often performed under copper(I) catalysis (a "click chemistry" reaction).[4][5] This method offers high regioselectivity and yields.
Materials:
-
Phenylacetylene
-
Sodium azide (NaN₃)
-
A suitable alkyl or aryl halide (e.g., methyl iodide) for in situ azide formation, or a pre-formed organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of dimethyl sulfoxide (DMSO) and water, or ethanol and water)[4][5]
-
2,6-Lutidine (optional, as a base)[4]
Procedure:
-
In situ Azide Formation (if necessary): Dissolve sodium azide in the chosen solvent system. Add the alkyl or aryl halide and stir at room temperature for several hours to form the organic azide.[4]
-
Cycloaddition Reaction: To the solution containing the organic azide, add phenylacetylene, sodium ascorbate, and a catalytic amount of copper(II) sulfate pentahydrate.[4] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product is typically precipitated by the addition of water. The solid product can then be collected by filtration, washed with water, and dried.[4]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Standard laboratory techniques are employed to determine the physicochemical properties of the synthesized this compound.
-
Melting Point Determination: The melting point is measured using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[6]
-
Boiling Point Determination: For solids with high boiling points, the boiling point is often determined under reduced pressure to prevent decomposition. However, for a general understanding, a simple distillation setup can be used in principle, where the temperature of the vapor is measured as the liquid boils.[6]
-
Solubility Assessment: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed.[7]
-
LogP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is a common technique. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined, often using UV-Vis spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value.
-
pKa Determination: Potentiometric titration is a standard method. The compound is dissolved in a suitable solvent (often a water-methanol mixture for compounds with low water solubility) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.[8]
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and the spectra are recorded on an NMR spectrometer to confirm the molecular structure.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3][9]
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present in the molecule.[9]
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
Caption: Synthesis workflow for this compound via CuAAC.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
thermodynamic stability of 4-phenyl-1H-1,2,3-triazole isomers
An In-depth Technical Guide on the Thermodynamic Stability of 4-phenyl-1H-1,2,3-triazole Isomers
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical synthesis, largely due to its remarkable stability and its role as a bioisostere for other functional groups.[1] Its derivatives are integral to the development of pharmaceuticals, including antiviral agents and kinase inhibitors.[2] The this compound scaffold, in particular, is a common structural motif. Understanding the thermodynamic stability of its various isomers is critical for predicting reaction outcomes, designing stable drug candidates, and comprehending its molecular behavior.
This technical guide provides a detailed analysis of the thermodynamic stability of the isomers of 4-phenyl-1,2,3-triazole, with a focus on its tautomeric forms. It outlines the computational and experimental methodologies used to determine relative stabilities, presents quantitative data from literature, and illustrates the key relationships through structural diagrams.
Isomerism in 4-Phenyl-1,2,3-triazole
The primary form of isomerism in 4-phenyl-1,2,3-triazole is prototropic tautomerism, which involves the migration of a proton between the nitrogen atoms of the triazole ring. For a 4-substituted 1,2,3-triazole, three principal tautomers can be considered:
-
This compound: The proton resides on the N1 nitrogen. Due to symmetry, this is identical to the 3H-tautomer. This is a stable, aromatic tautomer.
-
4-Phenyl-2H-1,2,3-triazole: The proton is located on the N2 nitrogen. This form is also aromatic and known to be highly stable.
-
4-Phenyl-4H-1,2,3-triazole: The proton is attached to the C4 carbon, breaking the aromaticity of the ring. This isomer is generally considered non-aromatic and thermodynamically unfavorable.[3]
The equilibrium between the 1H- and 2H-tautomers is of primary interest, as these are the most prevalent and stable forms.
Thermodynamic Stability Analysis
Computational and experimental studies on the parent 1,2,3-triazole ring provide fundamental insights into the relative stability of its tautomers. In the gas phase, the 2H-tautomer is consistently found to be more stable than the 1H-tautomer. This preference is often attributed to factors like lone-pair electron repulsion.[4][5] While specific data for the 4-phenyl derivative is less common, the foundational principles from the parent system are considered highly transferable.
Quantitative Stability Data
The following table summarizes the calculated and experimentally derived energy differences between the 1H- and 2H-tautomers of the parent 1,2,3-triazole system, which serves as a reliable model for the 4-phenyl substituted analogue.
| Tautomer Comparison | Energy Difference (ΔE) | Method | Phase | Reference |
| E(1H) - E(2H) | ~3.5–4.5 kcal/mol | Millimeter-wave Spectroscopy | Gas | [6] |
| E(1H) - E(2H) | 14.7 kJ/mol (~3.5 kcal/mol) | Hartree-Fock SCF | Gas | [4] |
| Tautomer Ratio (2H:1H) | ~2:1 | Not Specified | Aqueous | [3] |
| Tautomer Ratio (2H:1H) | ~1000:1 | Microwave Spectroscopy | Gas | [4] |
These data consistently indicate that the 2H-tautomer is the thermodynamically favored isomer in the gas phase.[4][6] In aqueous solutions, the energy difference is smaller, though the 2H form remains prevalent.[3] The significant dipole moment of the 1H tautomer (μ ≈ 4.2-4.4 D) compared to the 2H tautomer (μ ≈ 0.1-0.2 D) leads to preferential stabilization of the 1H form in polar solvents.[4][6]
Visualization of Tautomeric Relationships
The tautomeric equilibrium between the primary isomers of 4-phenyl-1,2,3-triazole can be visualized to clarify their relationship and relative stability.
Caption: Tautomeric equilibrium of 4-phenyl-1,2,3-triazole isomers.
Methodologies for Stability Determination
The thermodynamic stability of triazole isomers is determined using a combination of sophisticated computational and experimental techniques.
Computational Protocols
Quantum chemical calculations are powerful tools for accurately predicting the relative energies of isomers. Density Functional Theory (DFT) is a widely used method.
Typical Workflow for DFT Calculations:
-
Structure Generation: The 3D structures of the this compound and 4-phenyl-2H-1,2,3-triazole tautomers are built using molecular modeling software.
-
Geometry Optimization: The geometry of each tautomer is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).[7]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more advanced level of theory or a larger basis set (e.g., CBS-QB3, G4).[7]
-
Relative Energy Calculation: The total electronic energies, including ZPVE corrections, are compared to determine the relative stability (ΔE) of the tautomers. Gibbs free energy (ΔG) can also be calculated to assess stability under standard conditions.
Caption: Computational workflow for determining isomer stability.
Experimental Protocols
Experimental methods provide real-world data to validate and complement computational findings.
-
Bomb Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔfHº) of a compound.
-
Protocol: A precisely weighed sample of the synthesized isomer (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazole) is combusted in a high-pressure oxygen environment within a device called a bomb calorimeter.[8] The heat released during combustion is measured by monitoring the temperature change of the surrounding water bath. From the heat of combustion (ΔcHº), the standard enthalpy of formation in the condensed state can be calculated using Hess's law.[8]
-
-
Adiabatic Vacuum Calorimetry: This method measures the heat capacity (Cp) of a substance as a function of temperature.
-
Protocol: The sample is placed in a calorimeter under vacuum to prevent heat exchange with the surroundings.[8] Small, precise amounts of heat are supplied to the sample, and the resulting temperature increase is measured. This allows for the determination of heat capacity over a wide temperature range (e.g., 80–370 K). From these data, thermodynamic functions like entropy and enthalpy can be calculated.[8]
-
-
Spectroscopy (NMR, Microwave): Spectroscopic methods can be used to determine the relative populations of different tautomers in a sample at equilibrium.
-
Protocol: In NMR spectroscopy, the ratio of tautomers in solution can be determined by integrating the signals corresponding to unique protons or carbons in each isomer.[4] In the gas phase, millimeter-wave or microwave spectroscopy can identify different tautomers based on their distinct rotational constants and dipole moments, with signal intensities reflecting their relative abundance.[6]
-
Conclusion
The thermodynamic stability of 4-phenyl-1,2,3-triazole isomers is governed by a delicate balance of aromaticity, electronic repulsion, and solvent interactions. Both computational and experimental evidence for the parent 1,2,3-triazole system strongly indicates that the 2H-tautomer is intrinsically more stable than the 1H-tautomer, particularly in the gas phase. While polar solvents can mitigate this difference by preferentially stabilizing the more polar 1H form, the 2H isomer remains a significant component in equilibrium. A thorough understanding of these stability relationships, determined through the robust methodologies outlined herein, is essential for professionals in drug discovery and materials science who utilize the versatile 4-phenyl-1,2,3-triazole scaffold.
References
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. elib.bsu.by [elib.bsu.by]
Theoretical and Computational Chemistry Studies of 4-Phenyl-1H-1,2,3-Triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenyl-1H-1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique structural features, including a stable aromatic system, capacity for hydrogen bonding, and strong dipole moment, make it a versatile building block for the design of novel therapeutic agents and functional materials.[1][2] The 1,2,3-triazole ring is often considered a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] This has led to the development of this compound derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6]
Theoretical and computational chemistry provides an indispensable toolkit for elucidating the structure-property relationships of this compound and its derivatives at the molecular level. Techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking simulations enable researchers to predict and understand geometric parameters, electronic properties, spectroscopic signatures, and intermolecular interactions. These computational insights are crucial for the rational design of new molecules with tailored functionalities, accelerating the discovery and development process in both pharmacology and materials science.
Molecular and Physicochemical Properties
The fundamental properties of the parent compound, this compound, are summarized below. These values provide a baseline for understanding the impact of further functionalization.
| Property | Value |
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1680-44-0 |
| Computed Descriptors | |
| Exact Mass | 145.063997236 Da |
| Topological Polar Surface Area | 41.6 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 137153.[7]
Experimental Protocols: Synthesis
The synthesis of this compound and its derivatives is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][5] This method is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A widely adopted one-pot synthesis protocol involves the in situ generation of an organic azide followed by the cycloaddition with phenylacetylene.
Materials:
-
Appropriate organohalide (e.g., methyl iodide)
-
Sodium azide (NaN3)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Sodium azide is dissolved in the solvent system.
-
The organohalide is added to the solution to form the corresponding organic azide in situ.
-
Phenylacetylene, sodium ascorbate, and CuSO4·5H2O are then added to the reaction mixture. The sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) salt.
-
The reaction is stirred at room temperature for a specified period, typically 24 hours.
-
The product is then isolated through filtration or extraction, followed by purification, often by recrystallization or column chromatography.[8][9][10]
Computational Methodologies
Density Functional Theory (DFT) is the most prevalent computational method for investigating the properties of this compound and its derivatives. The choice of functional and basis set is critical for obtaining accurate results.
Commonly Used Methods:
-
Functionals: B3LYP and M06 are frequently used hybrid functionals that provide a good balance between accuracy and computational cost for geometric, electronic, and spectroscopic properties.
-
Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure and non-covalent interactions.
-
Software: Gaussian, ORCA, and Spartan are widely used quantum chemistry software packages for these calculations.
Typical Computational Workflow
The process of a theoretical study on a this compound derivative generally follows a standardized workflow.
Electronic and Spectroscopic Properties
Computational studies provide deep insights into the electronic structure and predicted spectra, which are crucial for understanding reactivity, stability, and potential applications.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.
| Derivative System | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| 1-methyl-4-phenyl-1H-1,2,3-triazole ligand in Ir(III) complex | DFT/B3LYP | - | - | - |
| 1,2,4-Triazole-1,2,3-triazole conjugates | DFT/B3LYP/6-311++G(d,p) | - | - | - |
| N-phenylpropanamide-1,2,4-triazole derivatives | DFT/M06/6-311G(d,p) | - | - | 4.618 |
Note: Specific HOMO/LUMO values for the isolated this compound are often calculated in the context of a larger system or a series of derivatives, making a direct comparison complex. The table reflects data from studies on related triazole systems.[2][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Ruthenium-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Introduction
The 1,2,3-triazole core is a significant structural motif in medicinal chemistry, materials science, and chemical biology, largely due to its stability and capacity for hydrogen bonding. The development of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient and widespread.[1][2] In contrast, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is predominantly known to yield the complementary 1,5-disubstituted regioisomer.[3][4][5] This alternative regioselectivity is a key advantage of standard ruthenium catalysis, particularly with pentamethylcyclopentadienyl ([Cp*RuCl]) based catalysts.[6][7]
However, specific ruthenium complexes that lack cyclopentadienyl ligands have been developed to selectively catalyze the cycloaddition of terminal alkynes and organic azides to produce 1,4-disubstituted 1,2,3-triazoles.[8][9] This protocol focuses on these specialized ruthenium catalysts, offering a distinct pathway to the 1,4-isomer, and expanding the toolkit for synthetic chemists. The complex RuH(η²-BH₄)(CO)(PCy₃)₂ has been identified as a particularly effective catalyst for this transformation.[8][9]
Mechanism and Regioselectivity
Unlike the common RuAAC pathway that proceeds through a ruthenacycle intermediate to yield 1,5-isomers, the selective formation of 1,4-disubstituted triazoles with catalysts like RuH(η²-BH₄)(CO)(PCy₃)₂ is believed to occur via a different mechanism.[7][9] The proposed pathway involves the formation of a Ru-acetylide species as the key intermediate. This intermediate then undergoes a formal cycloaddition with the azide, leading to a ruthenium triazolide complex. Subsequent metathesis of this complex with another molecule of the terminal alkyne releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active catalyst.[8][9] This mechanistic difference is crucial for controlling the regiochemical outcome of the reaction.
Catalyst Performance and Scope
The RuH(η²-BH₄)(CO)(PCy₃)₂ catalyst has demonstrated effectiveness for the reaction of various primary and secondary azides with a range of terminal alkynes. The reaction accommodates diverse functionalities, making it a versatile tool for organic synthesis. Below is a summary of representative reactions and their yields.
Table 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using RuH(η²-BH₄)(CO)(PCy₃)₂
| Entry | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Benzyl Azide | 2 | Toluene | 100 | 12 | 95 |
| 2 | 1-Octyne | Benzyl Azide | 2 | Toluene | 100 | 12 | 92 |
| 3 | 3,3-Dimethyl-1-butyne | Benzyl Azide | 2 | Toluene | 100 | 24 | 88 |
| 4 | Phenylacetylene | 1-Azidohexane | 2 | Toluene | 100 | 12 | 93 |
| 5 | Phenylacetylene | (Azidomethyl)benzene | 2 | Toluene | 100 | 12 | 95 |
| 6 | 4-Ethynyltoluene | Benzyl Azide | 2 | Toluene | 100 | 12 | 96 |
| 7 | 4-Methoxyphenylacetylene | Benzyl Azide | 2 | Toluene | 100 | 12 | 94 |
Note: Data is representative and compiled based on findings reported for ruthenium complexes lacking cyclopentadienyl ligands.[8][9]
Experimental Protocols
General Protocol for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a general procedure for the ruthenium-catalyzed cycloaddition of phenylacetylene and benzyl azide to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
Materials:
-
RuH(η²-BH₄)(CO)(PCy₃)₂ catalyst
-
Phenylacetylene (1.0 equiv)
-
Benzyl Azide (1.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst RuH(η²-BH₄)(CO)(PCy₃)₂ (0.02 mmol, 2 mol%).
-
Addition of Reagents: Add anhydrous toluene (to achieve a ~0.5 M concentration of reactants). Stir the mixture to dissolve the catalyst.
-
To the stirring solution, add phenylacetylene (1.0 mmol, 1.0 equiv) followed by benzyl azide (1.0 mmol, 1.0 equiv) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 1,4-disubstituted 1,2,3-triazole product.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Organic azides can be explosive and should be handled with care. Avoid heating neat azides and use appropriate personal protective equipment (PPE).
-
Ruthenium catalysts can be toxic and air-sensitive. Handle them under an inert atmosphere.
-
All procedures should be carried out in a well-ventilated fume hood.
Visualizations
Caption: General reaction scheme for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Caption: Proposed catalytic cycle via a ruthenium-acetylide intermediate.
Caption: Step-by-step experimental workflow for the ruthenium-catalyzed reaction.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-phenyl-1H-1,2,3-triazole in Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of organometallic complexes featuring 4-phenyl-1H-1,2,3-triazole and its derivatives as ligands. The information is intended to guide researchers in the design and execution of experiments involving these versatile compounds, with a particular focus on their potential in medicinal chemistry and materials science.
Introduction
1,4-disubstituted 1,2,3-triazoles, readily synthesized via "click chemistry," have emerged as highly versatile ligands in coordination and organometallic chemistry.[1] The this compound scaffold, in particular, offers a robust and tunable platform for the development of novel metal complexes with diverse applications. These complexes have shown significant promise as luminescent materials and as cytotoxic agents against various cancer cell lines.[1][2][3] The coordination of the triazole moiety to a metal center can occur in different modes, including as a standard C^N chelator or as a C^C: carbene, allowing for fine-tuning of the resulting complex's electronic and photophysical properties.[4][5]
This document details the synthesis of this compound-based ligands and their subsequent complexation with various transition metals, including iridium, ruthenium, and osmium.[1][2] Experimental protocols for key reactions, characterization data, and a summary of their applications are provided.
Data Presentation
Table 1: Synthesis Yields of this compound Ligands and Precursors
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 1-methyl-4-phenyl-1H-1,2,3-triazole (A) | Phenylacetylene, Methyl iodide, NaN₃ | DMSO, H₂O, Sodium ascorbate, CuSO₄·5H₂O, 2,6-lutidine, RT, 24h | - | [1] |
| 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide (B) | 1-methyl-4-phenyl-1H-1,2,3-triazole (A), CH₃I | Acetonitrile, RT, 24h | 88.4 | [5] |
| 1-substituted 4-phenyl-1,2,3-triazoles (1a-e) | Phenylacetylene, Organic azides | H₂O/DMSO (1:1), Copper(II) sulfate, Sodium ascorbate | - | [2] |
| 1-pyridyl-4-phenyl-1,2,3-triazole (3) | - | Literature procedure | 76 | [6] |
Table 2: Synthesis Yields of Organometallic Complexes
| Complex | Ligand | Metal Precursor | Reaction Conditions | Yield (%) | Reference |
| Cationic Iridium(III) Complex (3) | - | - | - | 6.4 | [5] |
| Iridium(III) Complex (4) | 1-pyridyl-4-phenyl-1,2,3-triazole (3) | [IrCl₂Cp]₂ | CH₂Cl₂, RT, 18h | 99 | [6] |
| Rhodium(III) Complex (9) | 1-pyridyl-4-phenyl-1,2,3-triazole (3) | [RhCpCl]₂ | - | 70 | [6] |
Table 3: Anticancer Activity of Ruthenium(II) and Osmium(II) Arene Cyclometalates
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| Ruthenacycles (2a-c) | CH1/PA-1 | Low micromolar range | [2] |
| Osmium(II) cyclometalates | A549, SW480, CH1/PA-1 | Generally lower than Ru(II) counterparts | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole (Ligand A)
This protocol describes a one-pot, two-step synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Materials:
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide (MeI)
-
Phenylacetylene
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
2,6-lutidine
-
Deionized water (H₂O)
Procedure:
-
Dissolve NaN₃ (1.43 g, 22 mmol) in DMSO (30 mL).
-
Add MeI (1.4 mL, 22 mmol) to the solution and stir for 5 hours at room temperature.
-
Add H₂O (14 mL) to the reaction mixture.
-
To the resulting solution, add phenylacetylene (2.4 mL, 22 mmol), sodium ascorbate (476 mg, 2.4 mmol), CuSO₄·5H₂O (70 mg, 0.28 mmol), and 2,6-lutidine (2.6 mL, 22 mmol).
-
Stir the mixture for 24 hours at room temperature.
-
Add H₂O (25 mL) and stir for an additional 30 minutes.
-
The product can be isolated and purified using standard techniques.
Protocol 2: Synthesis of Ruthenium(II) Arene Cyclometalates
This protocol outlines the synthesis of cyclometalated ruthenium(II) arene complexes.[2]
Materials:
-
1-substituted 4-phenyl-1,2,3-triazole ligand
-
Dimeric ruthenium(II) arene metal precursor
-
Sodium acetate
-
Anhydrous methanol
Procedure:
-
React the respective 1-substituted 4-phenyl-1,2,3-triazole ligand with the dimeric ruthenium(II) arene metal precursor in a 1:1 molar ratio.
-
Add sodium acetate (2.0 equivalents) to the reaction mixture in anhydrous methanol.
-
Stir the reaction at room temperature for up to 48 hours.
-
The product will precipitate as a microcrystalline solid.
-
Isolate the solid by filtration and wash.
Mandatory Visualizations
References
- 1. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanelements.com [americanelements.com]
- 4. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note and Detailed Protocol for the Gram-Scale Synthesis of 4-Phenyl-1H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenyl-1H-1,2,3-triazole is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry, materials science, and agrochemicals. The 1,2,3-triazole core is a key pharmacophore found in numerous biologically active compounds. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This protocol details a gram-scale synthesis of this compound from phenylacetylene and sodium azide, where hydrazoic acid is generated in situ.[4] The reaction is robust, proceeds under mild conditions, and typically affords high yields of the desired product.[4][5]
Reaction Scheme
The synthesis proceeds via a copper(I)-catalyzed cycloaddition between phenylacetylene and hydrazoic acid (HN₃), the latter being generated in situ from sodium azide under mildly acidic conditions.
Figure 1. Synthesis of this compound via CuAAC reaction.
Materials and Equipment
Reagents:
-
Phenylacetylene (C₈H₆, FW: 102.13 g/mol , ≥98%)
-
Sodium azide (NaN₃, FW: 65.01 g/mol , ≥99.5%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, FW: 249.69 g/mol , ≥98%)
-
Sodium ascorbate (C₆H₇NaO₆, FW: 198.11 g/mol , ≥98%)
-
Acetic acid (CH₃COOH, glacial, ≥99.7%)
-
Methanol (CH₃OH, ACS grade)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc, ACS grade)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Celite®
Equipment:
-
Round-bottom flask (250 mL or 500 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Experimental Protocol
This protocol is adapted from established procedures for the CuAAC reaction with in situ generated hydrazoic acid.[4]
1. Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (10.0 g, 97.9 mmol, 1.0 equiv.).
-
Add a solvent mixture of methanol and water (1:1, 200 mL).
2. Addition of Reagents:
-
To the stirred solution, add sodium azide (7.64 g, 117.5 mmol, 1.2 equiv.). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Add copper(II) sulfate pentahydrate (1.22 g, 4.9 mmol, 0.05 equiv.) and sodium ascorbate (1.94 g, 9.8 mmol, 0.10 equiv.). The sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species.[2]
-
Slowly add glacial acetic acid (5.6 mL, 97.9 mmol, 1.0 equiv.) dropwise to the reaction mixture. This facilitates the in situ formation of hydrazoic acid.[4]
3. Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenylacetylene starting material is consumed (typically 12-24 hours).
4. Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding 100 mL of deionized water.
-
If a significant amount of solid copper salts is present, filter the mixture through a pad of Celite®.
-
Transfer the filtrate to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
5. Purification and Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield this compound as a white to off-white solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| Phenylacetylene | 10.0 g (97.9 mmol) |
| Sodium Azide | 7.64 g (117.5 mmol) |
| CuSO₄·5H₂O | 1.22 g (4.9 mmol) |
| Sodium Ascorbate | 1.94 g (9.8 mmol) |
| Acetic Acid | 5.6 mL (97.9 mmol) |
| Product | |
| Name | This compound |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Theoretical Yield | 14.2 g |
| Expected Yield | High (typically >85%) |
| Appearance | White to off-white solid[6] |
| CAS Number | 1680-44-0 |
Mandatory Visualization
Caption: Workflow for the gram-scale synthesis of this compound.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. rsc.org [rsc.org]
Application Notes & Protocols: Screening the Biological Activity of Novel 4-Phenyl-1H-1,2,3-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. Specifically, 4-phenyl-1H-1,2,3-triazoles have emerged as a privileged structure in the design of novel therapeutic agents. Their synthesis, often achieved through efficient "click chemistry," allows for the creation of diverse chemical libraries amenable to high-throughput screening[1]. These compounds have shown promise as HIV-1 capsid inhibitors, antitrypanosomal agents, and anticancer molecules[1][3][4]. This document provides detailed protocols for the synthesis and biological screening of novel 4-phenyl-1H-1,2,3-triazole derivatives and presents exemplary data from the literature.
I. Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The following is a general protocol for the synthesis of this compound derivatives.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve the desired organic azide (1.0 equivalent) and phenylacetylene (1.0-1.2 equivalents) in a suitable solvent system such as a mixture of t-BuOH and H₂O or DMSO[5][6].
-
Prepare separate stock solutions of a Copper(II) sulfate (CuSO₄·5H₂O, ~1-5 mol%) and a reducing agent, typically sodium ascorbate (~10-12 mol%)[5][6].
-
-
Reaction Setup:
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄ solution. The reaction can also be initiated with a Cu(I) source like CuI[7].
-
The reaction mixture is typically stirred at room temperature[5]. Microwave irradiation can be used to accelerate the reaction, often reducing reaction times to minutes[6].
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed[1].
-
Upon completion, the reaction mixture may be diluted with water, causing the triazole product to precipitate. The solid can then be collected by filtration[5].
-
Alternatively, the mixture can be diluted with an organic solvent like ethyl acetate or CH₂Cl₂ and washed with an aqueous solution of NH₄Cl to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure[1][7].
-
-
Purification:
-
Characterization:
-
The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[7].
-
II. Biological Activity Screening Protocols
A. Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for potential anticancer agents.
Experimental Protocol:
-
Cell Culture:
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment[8].
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized triazole derivatives in DMSO. Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations[8].
-
After 24 hours of incubation, the old medium is removed from the plates, and 100 µL of medium containing the various concentrations of the test compounds is added to the wells. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included[9].
-
The plates are incubated for an additional 48 hours[8].
-
-
MTT Assay and Measurement:
-
After the incubation period, 20-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
B. Antimicrobial Activity Screening: Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C (for bacteria) or 28-30°C (for fungi)[10].
-
The microbial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in DMSO) in the appropriate broth. Concentrations typically range from 2 to 512 µg/mL[11].
-
Each well should contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial suspension to each well.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[11].
-
The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours for fungi.
-
-
MIC Determination:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 660 nm with a microplate reader.
-
C. Enzyme Inhibition Screening: α-Glucosidase Inhibition Assay
This assay is used to screen compounds for their potential as anti-diabetic agents by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase enzyme in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., Acarbose) in buffer, with a small amount of DMSO if necessary for solubility[12].
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
-
Measurement and Analysis:
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader[12].
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells to that of the control wells (containing buffer instead of the inhibitor).
-
The IC₅₀ value is determined from a dose-response curve[12].
-
III. Data Presentation
Quantitative data from biological screenings are best presented in tables to allow for clear comparison of the activity of different derivatives.
Table 1: Anticancer Activity of Novel 1,2,3-Triazole Derivatives (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| 4g | 1.09 ± 0.17 | 45.16 ± 0.92 | - | - | [9] |
| 4k | - | - | - | - | [9] |
| Compound 8 | - | - | - | - | [1] |
| Compound 17 | - | - | - | 0.31 | [13] |
| Compound 22 | - | - | - | - | [13] |
| Compound 25 | - | - | - | - | [13] |
| Doxorubicin | - | - | - | - | [13] |
| Cisplatin | - | - | - | - | [9] |
(Note: Dashes indicate data not provided in the cited sources.)
Table 2: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives
| Compound | Anti-trypomastigote IC₅₀ (µM) | Anti-amastigote IC₅₀ (µM, LLC-MK2 cells) | Cytotoxicity CC₅₀ (µM, MRC-5 cells) | Selectivity Index (SI) | Reference |
| Hit 1 | 7 | - | >800 | 114 | [4] |
| Compound 16 | 6 ± 1 | 0.16 ± 0.02 | >40 | >400 | [4] |
| Compound 19 | - | 0.10 ± 0.04 | >40 | >400 | [4] |
| Compound 22 | 4.17 | - | 5.06 | ~1.2 | [4] |
| Benznidazole | 34 | - | - | - | [4] |
Table 3: Enzyme Inhibition Activity of Triazole Derivatives (IC₅₀ in µM)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Reference |
| 4c | α-Amylase | 185.2 ± 3.4 | Acarbose | 411.3 ± 6.4 | [12] |
| 4c | α-Glucosidase | 202.1 ± 3.8 | Acarbose | 252.0 ± 4.8 | [12] |
| Compound 50 | hDDP-4 | 0.028 | Sitagliptin | - | [14] |
| Compound 51 | hDDP-4 | 0.014 | Sitagliptin | - | [14] |
IV. Visualizations
Diagrams created using Graphviz to illustrate workflows and pathways relevant to the screening of this compound derivatives.
Caption: General workflow for synthesis and biological screening of triazole derivatives.
Caption: Inhibition of HIV-1 replication by targeting the Capsid (CA) protein.[3][15]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uokerbala.edu.iq [uokerbala.edu.iq]
- 15. Design, Synthesis and Structure-Activity Relationships of this compound Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 4-phenyl-1H-1,2,3-triazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenyl-1H-1,2,3-triazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is crucial to generate the Cu(I) species in situ.[1][2] Ensure the reducing agent is fresh and added in sufficient quantity. The catalyst's acute oxygen sensitivity is a significant drawback, requiring air-free techniques for optimal performance.[2]
-
Poor Quality Reagents: Phenylacetylene can be prone to polymerization, and azides can be thermally unstable. Use freshly purified or commercially available high-purity reagents.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield. While t-BuOH/H₂O mixtures are common, other solvents like DMSO, DMF, or acetonitrile/water can be effective.[3][4] The optimal solvent system may need to be determined empirically for your specific setup.
-
Inappropriate Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield, especially for less reactive substrates.[5] However, excessive heat can lead to the decomposition of azides and the formation of byproducts.
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: The most common side product in the CuAAC synthesis of 1,4-disubstituted triazoles is the formation of the undesired 1,5-regioisomer. Additionally, oxidative homocoupling of phenylacetylene can occur.
-
Minimizing the 1,5-Regioisomer: The CuAAC reaction is highly regioselective for the 1,4-isomer.[3] If you are observing the 1,5-isomer, it may indicate that the uncatalyzed thermal Huisgen cycloaddition is occurring. This can happen if the reaction is overheated or if the catalyst is inactive. Ensure your catalyst is active and maintain a moderate reaction temperature.
-
Preventing Alkyne Homocoupling: The oxidative homocoupling of terminal alkynes (Glasner coupling) is a common side reaction catalyzed by copper salts in the presence of oxygen. To minimize this, it is essential to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Oxidative Damage in Bioconjugation: When working with sensitive biological molecules, copper and sodium ascorbate can generate reactive oxygen species, leading to sample damage.[1][2]
Question 3: My reaction seems to stall before completion. What could be the cause?
Answer: A stalled reaction is often due to catalyst deactivation or reagent degradation.
-
Catalyst Deactivation: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture. Ensure thorough degassing of your solvents and maintain an inert atmosphere. The use of a slight excess of the reducing agent can also help maintain the active Cu(I) state.
-
Ligand Issues: Certain ligands can stabilize the Cu(I) catalyst.[7] If you are using a ligand, ensure it is of high purity and used in the correct stoichiometric ratio.
-
Reagent Degradation: As mentioned, phenylacetylene can polymerize, and azides can decompose over time, especially with exposure to heat or light. Use fresh, pure reagents.
Question 4: I am having difficulty purifying my this compound product. What are the recommended methods?
Answer: Purification strategies depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for purifying triazoles. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is typically used.[6]
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Extraction: A standard aqueous workup can remove water-soluble impurities, such as the copper catalyst and reducing agent. Washing the organic layer with a dilute ammonia solution can help remove residual copper salts.
Frequently Asked Questions (FAQs)
Q1: What is the "click chemistry" approach to synthesizing this compound?
A1: The term "click chemistry" refers to reactions that are high-yielding, wide in scope, create no (or only inoffensive) byproducts, are stereospecific, and require simple reaction conditions and product isolation.[8] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction and is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles like this compound.[9]
Q2: Can I synthesize the 1,5-isomer, 5-phenyl-1H-1,2,3-triazole, instead of the 1,4-isomer?
A2: Yes, the regioselectivity can be controlled by the choice of catalyst. While copper catalysts exclusively produce the 1,4-disubstituted triazole, ruthenium catalysts, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), selectively yield the 1,5-disubstituted regioisomer.[5][10][11]
Q3: What are the advantages of using a Ruthenium-catalyzed reaction (RuAAC)?
A3: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity to the CuAAC, producing 1,5-disubstituted triazoles.[10][12] Furthermore, the RuAAC can tolerate internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[5][10]
Q4: Are there any safety precautions I should be aware of when working with azides?
A4: Yes, organic azides can be explosive, especially low molecular weight azides. They can be sensitive to heat, shock, and friction. It is crucial to handle them with care, use appropriate personal protective equipment (PPE), and avoid high temperatures and pressures. Whenever possible, it is best to generate the azide in situ or use it immediately after preparation.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuSO₄·5H₂O | None | Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 24-48 h | High (not specified) | [3] |
| CuBr | NEt₂-functionalized NHC | None (Cu(I) source) | Neat | Room Temp | 5 min | Quantitative | [8][13] |
| CuI | None | Sodium Ascorbate | CH₃CN/H₂O | Room Temp | 2 h | 90 | [4] |
| [CpRuCl]₄ | None | None | DMF | 90-110 (Microwave) | Short | High | [12] |
| CpRuCl(COD) | None | None | DCE | 45 | 30 min | 90-92 | [6] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole (A representative 1,4-disubstituted triazole)
This protocol is adapted from a general procedure for CuAAC reactions.[3]
-
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole (A representative 1,5-disubstituted triazole)
This protocol is based on a literature procedure for RuAAC.[6]
-
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add benzyl azide (1.0 eq).
-
Add anhydrous DCE, followed by phenylacetylene (1.05 eq).
-
Place the flask in a preheated oil bath at 45 °C.
-
After 5 minutes, add a solution of [Cp*RuCl(COD)] (0.01 eq) in DCE via syringe.
-
Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
Purify by flushing the silica-adsorbed product with ethyl acetate, followed by concentration and trituration with hexanes.
-
Visualizations
Caption: Experimental workflow for CuAAC synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
purification techniques for 4-phenyl-1H-1,2,3-triazole from reaction byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-phenyl-1H-1,2,3-triazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Incomplete reaction, product loss during extraction or chromatography, or suboptimal recrystallization conditions. | Ensure the initial reaction goes to completion using TLC analysis. During extractions, use the appropriate solvent and perform multiple extractions to ensure complete transfer of the product. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. Optimize recrystallization by testing different solvents and cooling rates to maximize crystal formation. |
| Persistent Green/Blue Color in Product | Residual copper catalyst complexed with the triazole product.[1][2] | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonia solution.[1][3] Passing the product through a short plug of silica gel or activated carbon can also be effective.[1] |
| Presence of Starting Materials in Final Product | Incomplete reaction or co-elution during column chromatography. | Monitor the reaction progress by TLC to ensure all starting materials are consumed. If co-elution is an issue, adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary. Recrystallization can also be an effective method to remove unreacted starting materials. |
| Formation of an Oily Product Instead of a Solid | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography before attempting recrystallization. If the product is known to be a solid, try different recrystallization solvents or a combination of solvents.[4] Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product Insoluble in Common Solvents for Purification | The product may have low solubility in the chosen solvents. | Test the solubility of the crude product in a range of solvents to find a suitable one for either column chromatography or recrystallization. For recrystallization, the ideal solvent should dissolve the compound when hot but not when cold. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The most common byproducts include:
-
Unreacted Starting Materials: Phenylacetylene and the corresponding organic azide.
-
Homocoupling Product (Glaser Coupling): 1,4-Diphenylbuta-1,3-diyne, formed from the oxidative coupling of phenylacetylene. This is more prevalent if oxygen is not excluded from the reaction.[5]
-
Residual Copper Catalyst: The copper(I) or copper(II) species used to catalyze the reaction can remain complexed to the triazole product.[1][2]
Q2: How can I effectively remove the copper catalyst from my reaction mixture?
A2: Several methods can be employed to remove residual copper:
-
Aqueous Washes: Washing the crude product (dissolved in an organic solvent) with an aqueous solution of a chelating agent like EDTA or a dilute ammonia solution is a common and effective method.[1][3] The chelating agent will complex with the copper, pulling it into the aqueous phase.
-
Filtration through a Solid Support: Passing a solution of the crude product through a plug of silica gel, neutral alumina, or Celite can help adsorb the copper catalyst.[3][6]
-
Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify removal, as the catalyst can be filtered off after the reaction.[7]
Q3: What is the best purification technique for obtaining high-purity this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts, especially when they have different polarities.[2][8][9][10]
-
Recrystallization: If the crude product is relatively pure, recrystallization is an excellent method for obtaining a highly crystalline and pure final product.[11] It is often used after an initial purification by another method.
Q4: What are suitable solvent systems for the column chromatography of this compound?
A4: The polarity of the solvent system will depend on the specific substituents on the triazole. For this compound, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in petroleum ether.[9][12] For example, a gradient of 10% to 50% ethyl acetate in hexanes is often effective.[2]
Q5: What is a good solvent for the recrystallization of this compound?
A5: Ethanol is a commonly used solvent for the recrystallization of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a similar compound. For other derivatives, a mixture of acetone and water has been shown to be effective, enhancing purity significantly.[11] The ideal solvent is one in which the triazole is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Preparation of the Crude Sample: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent if necessary for solubility) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, then carefully add the dry silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).[2] Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or solvent mixtures like acetone/water) at room and elevated temperatures.[4][11] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables summarize typical yields and purity improvements for the purification of this compound and its derivatives.
Table 1: Yields of this compound Derivatives After Column Chromatography
| Derivative | Eluent System | Yield (%) | Reference |
| 1,4-Diphenyl-1H-1,2,3-triazole | Not specified | 99.8 | [2] |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | n-hexane:AcOEt (9:1 to 5:5) | 93.9 | [2] |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | n-hexane:AcOEt (9:1 to 5:5) | 79.9 | [2] |
| 1,3-Dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide | DCM/MeOH (9:1) | 88.4 | [8] |
Table 2: Purity Enhancement of a 1,2,3-Triazole Derivative by Recrystallization [11]
| Recrystallization Solvent | Purity Before (%) | Purity After (%) | Yield from Recrystallization (%) |
| Acetonitrile | 94.4 | 98.9 | 38.0 |
| Acetone | 94.4 | 99.2 | 54.0 |
| Ethanol | 94.4 | 98.1 | 12.0 |
| Isopropyl alcohol (IPA) | 94.4 | 97.3 | 46.0 |
| Acetone/water (10/0.5) | 94.4 | 99.2 | 72.0 |
| Acetone/water (10/0.5) - 2nd recrystallization | 99.2 | 99.9 | 71.3 |
Visualizations
The following diagrams illustrate the logical workflows for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Workflow for removing residual copper catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Optimization of CuAAC Click Chemistry Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source and concentration for CuAAC reactions?
A1: The most convenient and commonly used copper source is Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1][2] While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[2][3] For most bioconjugation applications, a copper concentration between 50 µM and 100 µM is recommended to achieve high reaction rates without causing significant side reactions.[4][5]
Q2: Why is a ligand necessary, and which one should I choose?
A2: Ligands are crucial for stabilizing the catalytic Cu(I) oxidation state, preventing its disproportionation and oxidation, and accelerating the reaction rate.[6][7][8] For aqueous reactions, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice for bioconjugations as it is highly water-soluble and protects biomolecules from oxidative damage.[1][2] Tris-(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents or aqueous/organic mixtures.[2][6]
Q3: What is the role of the reducing agent, and are there alternatives to sodium ascorbate?
A3: The reducing agent reduces Cu(II) to the catalytically active Cu(I) state. Sodium ascorbate is the most popular choice due to its effectiveness and convenience.[1][4][5] However, the Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[4][5][9] Alternatives include Tris(2-carboxyethyl)phosphine (TCEP), although it can sometimes interfere with the reaction, or using anaerobic conditions to minimize oxidation.[1][9]
Q4: Can I perform CuAAC reactions in the presence of other functional groups?
A4: Yes, one of the key advantages of CuAAC is its high selectivity (orthogonality). The azide and alkyne groups react specifically with each other and do not typically interfere with most other functional groups present in biomolecules, such as amines, carboxylic acids, and alcohols.[10][11]
Q5: My reaction is not working or has very low yield. What are the common causes?
A5: Low yields in CuAAC reactions can stem from several factors:
-
Oxidation of Cu(I): Exposure to oxygen can deactivate the catalyst. Ensure proper degassing of solvents or use of a sufficient excess of reducing agent and a stabilizing ligand.[4][5]
-
Inaccessibility of Azide or Alkyne: In large biomolecules, the reactive groups might be buried within the structure. Using denaturing agents (e.g., DMSO) can help expose these sites.[1]
-
Inhibitors: Certain functional groups, like free thiols, can coordinate with copper and inhibit the reaction.[1]
-
Impure Reagents: Ensure the purity of your azide and alkyne starting materials.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas all solutions thoroughly. Prepare the CuSO₄/ligand mixture before adding the reducing agent.[4][5] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Inaccessibility of the alkyne or azide group on the biomolecule. | Add a denaturing co-solvent like DMSO to the reaction mixture to improve accessibility.[1] | |
| Presence of chelating groups (e.g., thiols, some buffer components) that sequester copper. | Use a non-coordinating buffer. If thiols are present, consider using an excess of a sacrificial metal like Zn(II) or Ni(II) to bind to the thiols.[1] | |
| Incorrect order of reagent addition. | Premix the copper sulfate and ligand before adding them to the solution containing the azide and alkyne. Add the sodium ascorbate last to initiate the reaction.[4][5] | |
| Precipitation During Reaction | Aggregation of biomolecules due to reaction conditions or byproducts of ascorbate oxidation. | Add aminoguanidine to scavenge reactive ascorbate byproducts.[4][5] Optimize pH and ionic strength of the buffer.[3] |
| Product is insoluble in the reaction solvent. | If the product precipitates, it can often be isolated by filtration.[12] Ensure the chosen solvent can solubilize both reactants and the product. | |
| Biomolecule Degradation or Aggregation | Oxidative damage from reactive oxygen species (ROS) generated by the Cu/ascorbate system. | Use at least five equivalents of a protective ligand like THPTA relative to copper.[5] Perform the reaction under anaerobic conditions.[9] Add aminoguanidine to protect sensitive amino acid residues.[3][4][5] |
| Inconsistent Results/Poor Reproducibility | Variability in reagent quality or reaction setup. | Use high-purity reagents.[13] Standardize the protocol, including the order of addition and reaction time.[13] |
| pH of the reaction mixture is not optimal. | The CuAAC reaction is generally robust over a wide pH range (4-12).[3][14] However, the optimal pH can be substrate-dependent. Buffer the reaction appropriately, for instance with HEPES at pH 7.[15] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation in Aqueous Buffer
This protocol is a starting point and should be optimized for specific applications.
-
Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
CuSO₄ in water (e.g., 20 mM).
-
THPTA ligand in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 100 mM). Note: Prepare this solution fresh just before use.
-
(Optional) Aminoguanidine hydrochloride in water (e.g., 1 M).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-biomolecule and the alkyne-molecule to the desired final concentrations.
-
Add the buffer to reach the final reaction volume, leaving space for the catalyst components.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common) and let it stand for a few minutes.[5]
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 50-100 µM.[4][5]
-
If using, add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
Mix gently by inverting the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need optimization. Protect from light if using fluorescent probes.
-
-
Work-up and Analysis:
-
The reaction product can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
-
Analyze the product by techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Optimization Parameters
| Parameter | Recommended Range | Notes |
| [Biomolecule-Alkyne/Azide] | 1 - 50 µM | Dependent on the specific application and biomolecule. |
| [Small Molecule-Azide/Alkyne] | 1.1 - 10 equivalents | An excess of the smaller molecule can drive the reaction to completion. |
| [CuSO₄] | 50 - 100 µM | Higher concentrations may not significantly increase the rate and can lead to more side reactions.[4][5] |
| [Ligand] : [CuSO₄] Ratio | 2:1 to 5:1 | A higher ratio provides better protection against oxidative damage.[1][5] |
| [Sodium Ascorbate] | 1 - 5 mM | A 10- to 50-fold excess over copper is typical. |
| Solvent | Aqueous buffer, DMSO/water, DMF/water | Co-solvents can help with solubility issues.[1][13] |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate but may be detrimental to sensitive biomolecules.[13] |
| pH | 4 - 12 | Generally robust, but optimal pH may vary.[3][14] |
Visual Guides
Caption: Standard experimental workflow for a CuAAC bioconjugation reaction.
Caption: A logical workflow for troubleshooting common CuAAC reaction failures.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioclone.net [bioclone.net]
- 11. labinsights.nl [labinsights.nl]
- 12. organic chemistry - Help finding conditions for CuAAC "click" reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
identifying and minimizing side reactions in 4-phenyl-1H-1,2,3-triazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1H-1,2,3-triazole. Our aim is to help you identify and minimize side reactions to achieve high-yield, high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the cycloaddition of phenylacetylene and an azide source, typically benzyl azide or in-situ generated hydrazoic acid, catalyzed by a Cu(I) species.[1][4] This method is favored for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[5][6]
Q2: What are the main advantages of the CuAAC reaction over the thermal Huisgen 1,3-dipolar cycloaddition?
A2: The primary advantages of the CuAAC reaction include:
-
Regioselectivity: The CuAAC reaction selectively yields the 1,4-disubstituted regioisomer, whereas the thermal Huisgen cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1][5]
-
Mild Reaction Conditions: The copper-catalyzed reaction can be conducted at room temperature, often in aqueous solvents, making it compatible with a wider range of functional groups and reducing the risk of thermal degradation.[1][7]
-
Higher Yields and Faster Reaction Rates: The CuAAC reaction is characterized by a high thermodynamic driving force, leading to faster reactions and higher product yields compared to the uncatalyzed thermal reaction.[2][5]
Q3: Can I use an internal alkyne for this synthesis?
A3: The standard CuAAC reaction is most effective with terminal alkynes.[2] For the synthesis of fully substituted 1,2,3-triazoles from internal alkynes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or oxidized Cu(I) catalyst. 2. Insufficient reducing agent. 3. Presence of impurities that chelate copper. 4. Steric hindrance around the alkyne or azide. | 1. Ensure the use of a high-purity Cu(I) source or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate.[2] 2. Use a slight excess (3- to 10-fold) of the reducing agent to maintain the copper in the +1 oxidation state.[8] 3. Purify starting materials to remove potential chelating agents. Consider the use of a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA).[5][9] 4. Increase reaction time and/or temperature moderately. For highly hindered substrates, consider using a more effective catalytic system, such as an abnormal N-heterocyclic carbene (NHC) complex of copper.[1] |
| Formation of a Significant Side Product | 1. Oxidative homocoupling of phenylacetylene (Glaser coupling): This is a common side reaction when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen. 2. Formation of the 1,5-regioisomer: This occurs if the reaction proceeds via the thermal Huisgen cycloaddition pathway due to an inactive catalyst. | 1. Add a slight excess of sodium ascorbate to prevent the formation of oxidative homocoupling products.[1] Degas the reaction mixture to remove dissolved oxygen. 2. Verify the activity of the copper catalyst and the presence of a reducing agent. Ensure the reaction temperature is not excessively high, which could favor the thermal pathway. |
| Product Contamination with Copper | The copper catalyst can be difficult to remove from the final product, especially with nitrogen-containing compounds like triazoles. | 1. After reaction completion, use a chelating agent such as EDTA or ammonia/ammonium chloride solution during the workup to sequester and remove copper ions. 2. Employ a supported catalyst, such as a nanosized Cu/Fe bimetallic system, which has been shown to result in lower copper contamination in the final product.[1][2] |
| Inconsistent Reaction Times | The reaction rate can be influenced by the solvent, ligands, and the specific Cu(I) source used. | 1. The use of water-soluble ligands can enhance the reaction rate in aqueous media.[2] 2. Solvents can play a role; while aqueous conditions are common, other solvents like DMSO have also been used effectively.[4] Ensure consistent solvent choice and purity. |
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is a general guideline for the CuAAC synthesis of this compound.
Materials:
-
Phenylacetylene
-
Benzyl azide (or sodium azide for in situ generation of hydrazoic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.
Note: For the synthesis of 1-unsubstituted this compound, hydrazoic acid formed in situ from sodium azide can be used.[4] This requires careful pH control and handling due to the hazardous nature of hydrazoic acid.
Visualizations
Caption: Reaction pathway for the Cu(I)-catalyzed synthesis of this compound.
Caption: Desired vs. undesired reaction pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 3. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Alternative Azide-Alkyne Cycloaddition Catalysis: A Technical Support Resource
For researchers and professionals in drug development and materials science, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been a cornerstone of click chemistry. However, the inherent toxicity of copper catalysts has spurred the exploration of alternatives. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic systems, including ruthenium, silver, and gold-catalyzed reactions, as well as metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Troubleshooting Guides & FAQs
This section is designed to provide quick and actionable solutions to common problems encountered during azide-alkyne cycloaddition reactions using alternative catalysts.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The hallmark of RuAAC is the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, a key difference from the 1,4-regioisomer produced in CuAAC reactions.[1][2] Common catalysts include pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes like CpRuCl(PPh₃)₂ and [Cp*RuCl]₄.[1][3]
Frequently Asked Questions (FAQs):
-
Q1: My RuAAC reaction is showing low to no conversion. What are the likely causes?
-
A1: Several factors could be at play. Firstly, ensure your ruthenium catalyst is active; some complexes are sensitive to air and moisture and may require handling under an inert atmosphere.[1] Secondly, the choice of solvent is crucial. Non-protic solvents like toluene, THF, and DMF are generally preferred, as protic solvents can be detrimental to both yield and regioselectivity.[4][5] Finally, consider the reaction temperature. While some highly active catalysts like Cp*RuCl(COD) can work at room temperature, many RuAAC reactions require heating to achieve a reasonable reaction rate.[3][4]
-
-
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for the 1,5-isomer?
-
A2: The regioselectivity of RuAAC is generally high for the 1,5-isomer. If you are observing a mixture, it could be due to the catalyst choice or reaction conditions. Ensure you are using a well-defined [Cp*RuCl]-based catalyst, as these are known to favor the 1,5-regioisomer.[2] Contamination with copper could also lead to the formation of the 1,4-isomer. Thoroughly clean your glassware to avoid any residual copper salts.
-
-
Q3: My reaction with an aryl azide is giving a low yield and many byproducts. How can I optimize this?
-
A3: Reactions with aryl azides are notoriously challenging in RuAAC and often result in low yields and byproduct formation.[1] To improve the outcome, consider using the [Cp*RuCl]₄ catalyst in DMF.[1] Additionally, employing microwave irradiation instead of conventional heating has been shown to significantly improve yields and reduce byproduct formation for these substrates.[1][6]
-
-
Q4: Can I use internal alkynes in RuAAC reactions?
Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)
Silver catalysts, such as silver chloride (AgCl), offer an alternative for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8]
Frequently Asked Questions (FAQs):
-
Q1: What are the recommended catalysts and solvents for AgAAC?
-
Q2: My AgAAC reaction is sluggish. How can I increase the reaction rate?
-
A2: While many AgAAC reactions proceed at room temperature, gentle heating can sometimes improve the reaction rate. Ensure your silver catalyst is of good quality and that the reagents are pure. The presence of coordinating ligands can also influence the catalytic activity.
-
-
Q3: Am I likely to see the 1,5-regioisomer in AgAAC?
-
A3: AgAAC reactions, similar to CuAAC, generally yield the 1,4-disubstituted 1,2,3-triazole with high regioselectivity. The formation of the 1,5-isomer is not typically observed.
-
Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)
Gold nanoparticles have emerged as catalysts for the azide-alkyne cycloaddition, typically yielding the 1,4-disubstituted triazole.[1][4][6]
Frequently Asked Questions (FAQs):
-
Q1: What type of gold catalyst is most effective for AuAAC?
-
Q2: My AuAAC reaction is not proceeding to completion. What are some troubleshooting steps?
-
A2: AuAAC reactions often require more forcing conditions than their copper or ruthenium counterparts. Microwave irradiation at elevated temperatures (e.g., 150 °C) has been shown to be effective.[1][4][6] Ensure that the catalyst loading is sufficient (typically 0.5-1.0 mol%).[1][4][6] Catalyst deactivation can also be a factor; consider using a freshly prepared catalyst.
-
-
Q3: What is the expected regioselectivity for AuAAC?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free approach that relies on the high ring strain of cyclooctyne derivatives to react with azides. This makes it an invaluable tool for bioconjugation in living systems where metal toxicity is a concern.[10][11][12]
Frequently Asked Questions (FAQs):
-
Q1: My SPAAC reaction is slow. How can I improve the reaction rate?
-
A1: The rate of a SPAAC reaction is highly dependent on the structure of the cyclooctyne. More strained cyclooctynes, such as those with electron-withdrawing groups or fused rings (e.g., DBCO, DIBO), exhibit faster kinetics.[12][13] The reaction rate can also be influenced by the solvent, pH, and temperature. For instance, reactions in some buffers like HEPES can be faster than in PBS, and higher pH values generally increase the rate.[14]
-
-
Q2: I am observing non-specific labeling or side reactions in my biological experiment. What could be the cause?
-
A2: While SPAAC is highly bioorthogonal, some side reactions can occur. For example, some strained alkynes can react with thiols present in proteins (e.g., cysteine residues). To mitigate this, ensure that your experimental conditions are optimized and consider using cyclooctyne derivatives with reduced reactivity towards thiols if this is a concern.
-
-
Q3: How does the choice of azide affect the SPAAC reaction?
-
A3: The electronic properties of the azide can influence the reaction rate. Azides with electron-donating groups can react faster in some cases.[14] It is important to consider the nature of the azide when optimizing your reaction.
-
-
Q4: My strained alkyne seems to be unstable. How should I handle and store it?
-
A4: Highly reactive cyclooctynes can be unstable and may be prone to decomposition or oligomerization over time.[13] It is best to store them under an inert atmosphere at low temperatures and to use them relatively quickly after synthesis or purchase.
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical reaction conditions and performance for different alternative catalysts. Please note that these are general guidelines, and optimal conditions may vary depending on the specific substrates used.
| Catalyst System | Catalyst Example | Typical Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Regioisomer |
| RuAAC | [Cp*RuCl]₄ | 1-10 | Toluene, THF, DMF | 25-110 | 0.5-24 h | 1,5 |
| AgAAC | AgCl | 5-10 | Water/Acetone | 25-60 | 4-24 h | 1,4 |
| AuAAC | Au/TiO₂ | 0.5-1.0 | Water/Acetonitrile | 150 (MW) | 15 min | 1,4 |
| SPAAC | DBCO | N/A | Aqueous Buffers | 25-37 | Minutes to hours | Mixture (often predominantly one isomer) |
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 1-10 mol%).
-
Add the desired solvent (e.g., toluene, THF, or DMF) via syringe.
-
Add the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 110 °C). For reactions involving aryl azides, microwave heating at 110 °C for 20 minutes is recommended.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,5-disubstituted 1,2,3-triazole.
General Procedure for Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)
-
In a round-bottom flask, dissolve the alkyne (1.0 equivalent) and the azide (1.1 equivalents) in a mixture of water and acetone.
-
Add silver chloride (AgCl, 5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1,4-disubstituted 1,2,3-triazole.[7]
General Procedure for Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)
-
In a microwave vial, combine the alkyne (1.0 equivalent), the organic halide (1.1 equivalents, if generating the azide in situ), and sodium azide (1.2 equivalents).
-
Add the gold catalyst on a solid support (e.g., Au/TiO₂, 0.5-1.0 mol%).
-
Add a mixture of water and acetonitrile as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 15 minutes under microwave irradiation.[1]
-
After cooling, filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 1,4-disubstituted 1,2,3-triazole.[1]
General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
-
Prepare a stock solution of the strained cyclooctyne (e.g., DBCO derivative) in a biocompatible solvent such as DMSO.
-
Prepare the azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS or HEPES). The optimal pH is typically between 7 and 8.5.[14]
-
Add the strained cyclooctyne stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at a suitable temperature (e.g., 25 °C or 37 °C).
-
The reaction progress can be monitored by a suitable analytical technique, such as mass spectrometry or fluorescence (if one of the components is fluorescently labeled).
-
Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. Au-iClick mirrors the mechanism of copper catalyzed azide-alkyne cycloaddition (CuAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Gold(iii)-catalyzed azide-yne cyclization/O–H insertion cascade reaction for the expeditious construction of 3-alkoxy-4-quinolinone frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
investigating the stability and degradation pathways of 4-phenyl-1H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the stability and degradation pathways of 4-phenyl-1H-1,2,3-triazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the 1,2,3-triazole ring?
A1: The 1,2,3-triazole ring is known for its high degree of stability due to its aromatic character.[1] It is generally resistant to hydrolysis, oxidation, and reduction under moderate conditions. The stability can be influenced by the nature and position of substituents on the ring.
Q2: How should this compound be stored?
A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2]
Q3: What are the expected degradation pathways for this compound under forced degradation conditions?
A3: While specific degradation pathways for this compound are not extensively reported in the literature, potential degradation pathways under various stress conditions can be hypothesized based on the chemical structure. These may include:
-
Hydrolysis: The triazole ring is generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to ring opening.
-
Oxidation: The phenyl ring and the triazole ring could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-cleavage products.
-
Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV light. This may involve isomerization, dimerization, or photo-oxidation.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the loss of nitrogen gas (N₂) and fragmentation of the molecule.[3]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with column silanols | Use a base-deactivated column or add a small amount of a basic modifier like triethylamine to the mobile phase. |
| Sample overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column contamination | Flush the column with a strong solvent or replace the column if necessary. |
Problem: Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. |
| Temperature variations | Use a column oven to maintain a constant temperature. |
| Column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Pump issues | Check for leaks and ensure the pump is delivering a consistent flow rate. |
Forced Degradation Study Issues
Problem: No degradation observed under stress conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Stress conditions are too mild | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| High intrinsic stability of the compound | While 1,2,3-triazoles are generally stable, significant degradation should be achievable under sufficiently harsh conditions. Consider using a combination of stressors. |
Problem: Complete degradation of the compound.
Possible Causes & Solutions:
| Cause | Solution |
| Stress conditions are too harsh | Decrease the concentration of the stressor, the temperature, or the duration of the study. |
| Rapid degradation kinetics | Sample at earlier time points to observe the formation of primary degradation products. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Adjust the ratio to achieve a suitable retention time for the parent compound (typically between 3 and 10 minutes).
-
If peak shape is poor, consider adding a buffer (e.g., phosphate or acetate buffer) to control the pH, or a modifier like triethylamine.
3. Method Optimization:
-
Analyze a mixture of the stressed samples (from forced degradation studies) to ensure the separation of the parent peak from all degradation product peaks.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve adequate resolution between all peaks.
-
A gradient elution program may be necessary to resolve complex mixtures of degradation products.
4. Detection:
-
Set the UV detection wavelength at the λmax of this compound for optimal sensitivity. A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products.
5. Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C. Withdraw samples at appropriate time intervals.
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80-100 °C). Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark.
3. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify the major degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 80 °C | ~5% | 1 |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 80 °C | ~8% | 2 |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | ~15% | 3 |
| Thermal (Solid) | Dry Heat | 48 h | 100 °C | <2% | 0 |
| Thermal (Solution) | Dry Heat | 48 h | 80 °C | ~10% | 2 |
| Photolytic (UV) | 254 nm | 24 h | Room Temp | ~20% | 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for stability and degradation studies.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Ultraviolet Laser-Based Time-Resolved Photoacoustic Fingerprint Spectra and Thermal Decomposition Mechanisms of Energetic 1,2,3-1H-Triazole Derivatives Under Controlled Pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-phenyl-1H-1,2,3-triazole: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of the heterocyclic compound 4-phenyl-1H-1,2,3-triazole. The following sections present a detailed analysis of the data obtained from each technique, complete experimental protocols, and visual workflows to aid in understanding the structural elucidation process.
Executive Summary
The definitive three-dimensional structure of a molecule is paramount in fields ranging from medicinal chemistry to materials science. While single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination, a combination of spectroscopic techniques provides complementary and often more readily accessible data for routine characterization. This guide compares the structural insights gained from X-ray crystallography with data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the target compound, this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from various analytical techniques for this compound and its derivatives.
Table 1: X-ray Crystallography Data for this compound Derivatives
| Parameter | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 30.7475(16) | 8.0778(6) |
| b (Å) | 5.8877(3) | 11.1909(10) |
| c (Å) | 15.4364(8) | 14.3114(12) |
| α (°) | 90 | 90 |
| β (°) | 105.470(5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2693.2(2) | 1293.72(19) |
| N1-N2 Bond Length (Å) | 1.357(3) | Not specified |
| N2-N3 Bond Length (Å) | 1.310(3) | Not specified |
Note: The crystallographic data for the parent this compound (CCDC 151609) is cataloged in the Cambridge Structural Database but was not publicly accessible for this review.
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ 7.30-7.50 (m, 3H, Ar-H), 7.85 (d, 2H, Ar-H), 8.13 (s, 1H, triazole-H) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ 119.5, 125.6, 128.1, 128.7, 129.1, 130.4, 134.6, 148.1 |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~3126 (N-H stretch), ~3097, 3032 (Ar C-H stretch), ~1543 (N=N stretch), ~1529, 1483 (C=C aromatic stretch) |
| Mass Spec. (EI) | m/z (relative intensity) | 145 (M⁺, 100%), 118 (M⁺ - N₂H, ~80%), 89 (~60%) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Crystal Mounting: A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and diffraction data are collected on a detector as a series of frames.
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., absorption, Lorentz-polarization).
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density. The atomic positions and displacement parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Data Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is collected to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural validation and the logical relationship in comparing the different analytical methods.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Logical comparison of X-ray crystallography and spectroscopic methods for structural validation.
Structure-Activity Relationship of 4-Phenyl-1H-1,2,3-Triazole Analogs: A Comparative Guide
The 4-phenyl-1H-1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anti-HIV, anticancer, and antitrypanosomal properties. The information is compiled from recent studies, presenting quantitative data, experimental methodologies, and visual representations of key concepts to aid researchers and drug development professionals.
Anti-HIV Activity: Targeting the HIV-1 Capsid
A series of this compound phenylalanine derivatives have been investigated as novel inhibitors of the HIV-1 capsid (CA) protein, a critical component in both the early and late stages of the viral life cycle.[1][2] These compounds were designed based on the scaffold of PF-3450074 (PF-74), a known HIV-1 CA inhibitor.[1][2]
Quantitative Comparison of Anti-HIV Activity
The antiviral activity of these analogs was evaluated against the HIV-1 NL4-3 virus in TZM-bl cells, with the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) determined to assess their potency and safety profile.
| Compound ID | R (Substitution on terminal benzene ring) | EC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50) |
| 6a-2 | H | 3.78 | > 16.48 | > 4.36 |
| 6a-4 | 2-OCH3 | 8.41 | > 16.48 | > 1.96 |
| 6a-5 | 3-OCH3 | 12.77 | > 16.48 | > 1.29 |
| 6a-9 | 2-F | 3.13 | > 16.48 | > 5.26 |
| 6a-10 | 3-F | 3.30 | > 16.48 | > 4.99 |
| 6a-11 | 4-F | 3.46 | > 16.48 | > 4.76 |
| 5b | (meta-substituted aniline) | 3.30 | > 20.64 | > 6.25 |
| 6b-1 | (meta-substituted aniline with CH3CO-) | 14.81 | > 20.64 | > 1.39 |
| 6b-2 | (meta-substituted aniline with PhCO-) | 12.74 | > 20.64 | > 1.62 |
SAR Analysis:
-
Substitution on the terminal benzene ring: Introduction of a fluorine atom (compounds 6a-9 , 6a-10 , 6a-11 ) was well-tolerated and in some cases slightly increased potency compared to the unsubstituted analog (6a-2 ).[1] Conversely, methoxy substitutions (6a-4 , 6a-5 ) led to a decrease in antiviral activity.[1]
-
Substitution on the aniline moiety: For meta-substituted aniline derivatives, the unsubstituted aniline (5b ) was the most active.[1] Acylation of the amino group (6b-1 , 6b-2 ) resulted in a significant drop in potency.[1]
Experimental Protocols
Synthesis of this compound Phenylalanine Derivatives: The synthesis of these analogs is typically achieved through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Caption: General workflow for the CuAAC synthesis of 1,2,3-triazole analogs.
Anti-HIV Activity Assay: The antiviral activity was assessed in TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-luciferase reporter gene.
-
TZM-bl cells were seeded in 96-well plates.
-
Cells were infected with HIV-1 NL4-3 in the presence of serial dilutions of the test compounds.
-
After 48 hours of incubation, luciferase activity was measured as an indicator of viral replication.
-
EC50 values were calculated from the dose-response curves.
Cytotoxicity Assay (MTT):
-
TZM-bl cells were seeded in 96-well plates.
-
Cells were incubated with serial dilutions of the test compounds for 48 hours.
-
MTT solution was added to each well, and cells were incubated for another 4 hours.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
CC50 values were calculated from the dose-response curves.
Surface Plasmon Resonance (SPR) Binding Assay: To confirm direct interaction with the target protein, SPR assays were performed. Selected compounds, such as 6a-9 , 6a-10 , and 5b , showed effective binding to recombinant HIV-1 CA protein, validating their mechanism of action.[1][2]
Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.
Anticancer Activity
Various this compound analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The SAR in this context is highly dependent on the nature and position of substituents on the phenyl rings and the groups attached to the triazole core.
Quantitative Comparison of Anticancer Activity
The in vitro antiproliferative activity is typically evaluated using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound Class | Cancer Cell Line | Representative Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 7a (with bromo group) | 8.67[3] | Doxorubicin | 3.24[3] |
| 1,2,3-Triazole-Pyridine Hybrids | A549 (Lung) | 35a (methoxy and phenoxy groups) | 1.023[3] | E7010 | 1.622[3] |
| 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 4c (4,5-bis(4-chlorophenyl)) | 1.09[4] | 5-FU | >10[4] |
| 1,2,3-Triazole with Phosphonate | HT-1080 (Fibrosarcoma) | 8 | 15.13[5] | Doxorubicin | <10[5] |
SAR Analysis:
-
For 1,2,3-triazole-chalcone derivatives, the presence of a bromo group was found to be crucial for activity.[3]
-
In a series of 1,2,3-triazole-pyridine hybrids, a methoxy group on the 2-arylpyridine moiety and a 3-phenoxy group on the benzyl substituent were favorable for antiproliferative activity against A549 cells.[3]
-
For 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amines, the presence of chloro substituents on both phenyl rings at the 4- and 5-positions of the triazole resulted in potent cytotoxicity.[4]
-
A 1,2,3-triazole derivative bearing a phosphonate group showed the most promising activity among a series of tested compounds against four cancer cell lines.[5]
Experimental Protocols
Anticancer Activity Assay (MTT):
-
Cancer cells (e.g., A549, MCF-7) were seeded in 96-well plates.
-
Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader.
-
IC50 values were determined from the dose-response curves.
Apoptosis and Cell Cycle Analysis: Mechanistic studies often involve evaluating the ability of the compounds to induce apoptosis and cause cell cycle arrest.
Caption: Proposed mechanism of action for some anticancer 1,2,3-triazole analogs.
Antitrypanosomal Activity
Derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.
Quantitative Comparison of Antitrypanosomal Activity
The in vitro activity against different forms of T. cruzi and cytotoxicity against mammalian cells are key parameters for evaluating these compounds.
| Compound ID | Modification from Hit 1 | IC50 (µM) against T. cruzi trypomastigotes[6][7] | CC50 (µM) against mammalian cells[6] | Selectivity Index (SI = CC50/IC50) |
| Hit 1 | N-benzylacetamide moiety | 7 | >800 | > 114 |
| Benznidazole | Reference Drug | 34 | - | - |
| 16 | Peracetylated galactopyranosyl unit | 6 ± 1 | > 90 | > 15 |
| 19 | Deprotected galactosyl unit | - | - | - |
SAR Analysis:
-
The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold is considered essential for antitrypanosomal activity.[6][7]
-
Replacing the N-benzylacetamide moiety of the initial hit compound with a peracetylated galactopyranosyl unit (compound 16 ) maintained potent activity against T. cruzi with no detectable cytotoxicity in mammalian cells.[6][7]
-
Further studies showed that both compound 16 and its deprotected derivative, 19 , exhibited high activity against intracellular amastigotes with selectivity indices exceeding 400.[6]
Experimental Protocols
Antitrypanosomal Activity Assay:
-
Trypomastigote forms of T. cruzi (Tulahuen strain expressing β-galactosidase) were incubated with serial dilutions of the test compounds.
-
After a set period, chlorophenol red-β-D-galactopyranoside was added.
-
The absorbance was read at 570 nm to determine parasite viability.
-
IC50 values were calculated from the dose-response curves.
Cytotoxicity Assay: Mammalian cell lines (e.g., LLC-MK2) were treated with the compounds to determine their cytotoxicity and calculate the selectivity index.
Conclusion
The this compound core is a versatile scaffold for the development of potent bioactive molecules. Structure-activity relationship studies have provided valuable insights for the rational design of new analogs with improved efficacy and selectivity. For anti-HIV agents, substitutions on the terminal phenyl ring and aniline moiety significantly influence activity. In the realm of anticancer research, hybridization of the triazole core with other pharmacophores like chalcones and pyridines has yielded compounds with potent cytotoxicity. Furthermore, derivatives of this scaffold have shown promise as antitrypanosomal agents. The continued exploration of the chemical space around the this compound nucleus, guided by SAR data, holds significant potential for the discovery of novel therapeutic agents.
References
- 1. Design, Synthesis and Structure-Activity Relationships of this compound Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of this compound phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of 4-Phenyl-1H-1,2,3-Triazole Derivatives: A Comparative Analysis Against Standard Therapeutics
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide offers a comprehensive comparison of the therapeutic efficacy of 4-phenyl-1H-1,2,3-triazole derivatives against established standard drugs across various critical disease areas, including inflammation, parasitic infections, and cancer. Through a meticulous review of experimental data, this document provides researchers, scientists, and drug development professionals with a valuable resource to inform future research and development endeavors.
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the quantitative data from key studies, offering a direct comparison of the performance of this compound derivatives with that of standard therapeutic agents.
Table 1: Anti-inflammatory Activity of this compound Derivatives Compared to Diclofenac
| Compound | Dose (mg/kg) | Inhibition of Xylene-Induced Ear Edema (%) | Standard Drug | Dose (mg/kg) | Inhibition (%) |
| 2a | 25 | > Diclofenac's effect | Diclofenac | 25 | Not specified, but less than 2a, 2b, 2c, and 4a |
| 2b | 25 | > Diclofenac's effect | |||
| 2c | 25 | > Diclofenac's effect | |||
| 4a | 25 | > Diclofenac's effect |
Data from a study on the anti-inflammatory effects of phenyl-1H-1,2,3-triazole analogs. The exact percentage of inhibition for the derivatives and diclofenac was not provided in the abstract, but the derivatives were noted to be more potent.
Table 2: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives Compared to Benznidazole
| Compound | Target | IC50 (µM) | Standard Drug | Target | IC50 (µM) |
| Hit 1 | T. cruzi trypomastigotes | 7 | Benznidazole | T. cruzi trypomastigotes | 34 |
| Compound 16 | T. cruzi trypomastigotes | 6 ± 1 | |||
| Compound 16 | Intracellular amastigotes (LLC-MK2) | 0.16 ± 0.02 | Benznidazole | Intracellular amastigotes (LLC-MK2) | 1.4 ± 0.1 |
| Compound 16 | Intracellular amastigotes (C2C12) | 0.13 ± 0.01 | Benznidazole | Intracellular amastigotes (C2C12) | 6 ± 1 |
| Compound 19 | Intracellular amastigotes (LLC-MK2) | 0.10 ± 0.04 | |||
| Compound 19 | Intracellular amastigotes (C2C12) | 0.11 ± 0.02 |
Table 3: Anticancer Activity of 1,2,3-Triazole-Containing Hybrids Compared to Doxorubicin
| Compound | Cell Line | IC50 (µM) | Standard Drug | Cell Line | IC50 (µM) |
| Compound 7 | HepG-2 | 12.22 | Doxorubicin | HepG-2 | 11.21 |
| HCT-116 | 14.16 | HCT-116 | 12.46 | ||
| MCF-7 | 14.64 | MCF-7 | 13.45 | ||
| Compound 6 | HepG-2 | 13.36 | |||
| HCT-116 | 17.93 | ||||
| MCF-7 | 19.14 | ||||
| Compound 5 | HepG-2 | 15.31 | |||
| HCT-116 | 19.35 | ||||
| MCF-7 | 20.00 |
Experimental Protocols: Methodologies for Key Experiments
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Anti-inflammatory Activity Assessment: Xylene-Induced Ear Edema in Mice
This in vivo model is a standard method for screening potential anti-inflammatory agents.
-
Animal Model: Male ICR mice are typically used.
-
Groups: Animals are divided into a control group, a positive control group (receiving a standard anti-inflammatory drug like diclofenac), and treatment groups (receiving various doses of the this compound derivatives).
-
Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 60 minutes) following drug administration, a fixed volume of xylene is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation and edema. The left ear serves as the control.
-
Measurement: After a set time (e.g., 15-30 minutes) post-xylene application, the mice are euthanized, and a circular section of both ears is removed and weighed.
-
Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ears. The percentage of inhibition of edema by the test compounds is calculated relative to the control group.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antitrypanosomal Activity Assessment: Trypanosoma cruzi Intracellular Amastigote Assay
This in vitro assay evaluates the efficacy of compounds against the intracellular replicative form of the Trypanosoma cruzi parasite, the causative agent of Chagas disease.
-
Host Cell Culture: A suitable host cell line (e.g., LLC-MK2 epithelial cells or C2C12 myoblasts) is cultured in 96-well plates.
-
Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain. After an incubation period to allow for parasite invasion, extracellular parasites are removed by washing.
-
Treatment: The infected cells are then treated with different concentrations of the this compound derivatives and a standard drug (e.g., benznidazole).
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for the intracellular proliferation of amastigotes.
-
Quantification of Amastigotes: The number of intracellular amastigotes is quantified. This can be done through various methods, including:
-
Microscopy: Fixing and staining the cells, followed by manual or automated counting of amastigotes per cell.
-
Reporter Gene Assays: Using parasite strains that express a reporter gene (e.g., β-galactosidase or luciferase), where the signal is proportional to the number of viable parasites.
-
-
Calculation of IC50: The IC50 value, representing the concentration of the compound that inhibits 50% of amastigote proliferation, is determined.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the therapeutic areas discussed.
Caption: COX-2 signaling pathway and points of inhibition.
Caption: Workflow for in vitro antitrypanosomal screening.
Caption: Benznidazole's mechanism against T. cruzi.
spectroscopic comparison between 4-phenyl-1H-1,2,3-triazole and its structural isomers
A detailed comparative analysis of the spectroscopic signatures of 4-phenyl-1H-1,2,3-triazole and its structural isomers, 1-phenyl-1H-1,2,3-triazole and the tautomeric 5-phenyl-1H-1,2,3-triazole, reveals distinct features crucial for their unambiguous identification in research and drug development.
This guide provides a comprehensive comparison of these closely related heterocyclic compounds, leveraging key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding the subtle yet significant differences in their spectra is paramount for chemists and pharmacologists working with these important molecular scaffolds.
Structural Isomers and Tautomerism
The three compounds under investigation are this compound, 1-phenyl-1H-1,2,3-triazole, and 5-phenyl-1H-1,2,3-triazole. It is critical to note that this compound and 5-phenyl-1H-1,2,3-triazole exist in a tautomeric equilibrium, meaning they readily interconvert. This dynamic process often results in a single set of averaged spectroscopic signals, making the isolation and independent characterization of the 5-phenyl isomer challenging under normal conditions. The predominant tautomer is generally the this compound.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 1-phenyl-1H-1,2,3-triazole. Due to the tautomerism, the data for this compound represents the equilibrium mixture.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Compound | Proton | Chemical Shift (δ, ppm) |
| This compound | Phenyl-H | 7.30 - 7.90 (m) |
| Triazole-H | ~8.1 (s) | |
| 1-Phenyl-1H-1,2,3-triazole | Phenyl-H | 7.40 - 7.80 (m) |
| Triazole-H (H4) | ~7.8 (d) | |
| Triazole-H (H5) | ~8.2 (d) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Phenyl-C | ~125-130 |
| Triazole-C4 | ~148 | |
| Triazole-C5 | ~120 | |
| 1-Phenyl-1H-1,2,3-triazole | Phenyl-C | ~120-137 |
| Triazole-C4 | ~134 | |
| Triazole-C5 | ~120 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | N-H stretch | 3100-3200 (broad) |
| C=C stretch (aromatic) | 1450-1600 | |
| C-N stretch | 1200-1300 | |
| 1-Phenyl-1H-1,2,3-triazole | C-H stretch (aromatic) | 3050-3150 |
| C=C stretch (aromatic) | 1450-1600 | |
| C-N stretch | 1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 145 | 117, 90, 77[1] |
| 1-Phenyl-1H-1,2,3-triazole | 145 | 117, 91, 77[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the triazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for aromatic and heterocyclic carbons (typically 0-160 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph (GC).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
References
computational docking studies of 4-phenyl-1H-1,2,3-triazole derivatives with biological targets
This guide provides a comparative analysis of computational docking studies performed on 4-phenyl-1H-1,2,3-triazole derivatives against various biological targets. The data presented is collated from multiple research articles to offer insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Docking Performance
The following tables summarize the docking scores and binding affinities of various this compound derivatives against several key biological targets. Lower docking scores and binding energies typically indicate more favorable binding interactions.
Table 1: Docking Performance against InhA (Enoyl-ACP Reductase)
| Compound Derivative | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile | -8.5 | - | Tyr158, Met199, Pro193 | |
| 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | -9.2 | - | Tyr158, Met199, Ile202 | |
| 4-phenyl-1-((4-(trifluoromethyl)phenyl)methyl)-1H-1,2,3-triazole | -8.9 | - | Tyr158, Met199, Phe149 |
Table 2: Docking Performance against SARS-CoV-2 Main Protease (Mpro)
| Compound Derivative | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | -7.8 | -8.2 | His41, Cys145, Glu166 | |
| 1-(4-chlorophenyl)-4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazole | -8.5 | -9.1 | His41, Cys145, Met165 | |
| 4-((4-nitrophenoxy)methyl)-1-(p-tolyl)-1H-1,2,3-triazole | -8.1 | -8.6 | His41, Cys145, Gln189 |
Table 3: Docking Performance against Human Carbonic Anhydrase II (hCA II)
| Compound Derivative | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | -7.2 | - | His94, His96, His119, Thr199, Thr200, Zn2+ | |
| N-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide | -8.1 | - | His94, His96, His119, Thr199, Pro202, Zn2+ | |
| 4-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide | -7.5 | - | His94, His96, His119, Thr199, Val121, Zn2+ |
Experimental Protocols: Molecular Docking Methodology
The methodologies outlined below are representative of the protocols followed in the cited studies for performing computational docking of this compound derivatives.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the this compound derivatives were typically sketched using software like ChemDraw or Marvin Sketch and then converted to a 3D format. Energy minimization was performed using force fields such as MMFF94 or UFF.
-
Protein Preparation: The crystal structures of the target proteins (e.g., InhA, SARS-CoV-2 Mpro, hCA II) were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were generally removed. Hydrogen atoms were added, and charges were assigned using force fields like AMBER or CHARMM. The protein structure was then energy minimized to relieve any steric clashes.
2. Molecular Docking Simulation:
-
Software: Commonly used software for docking includes AutoDock, Glide, and GOLD.
-
Grid Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The size of the grid box was typically set to encompass the entire binding pocket.
-
Docking Algorithm: A genetic algorithm or a Lamarckian genetic algorithm is frequently employed to explore the conformational space of the ligand within the active site. Multiple docking runs were performed to ensure the reliability of the results.
-
Scoring Function: The binding poses were evaluated and ranked using a scoring function that estimates the binding free energy. The pose with the lowest energy was considered the most favorable.
3. Analysis of Docking Results:
-
The best-docked poses were visualized to analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
The docking scores and binding affinities of the different derivatives were compared to identify the most potent inhibitors.
Visualizations
The following diagrams illustrate the typical workflow of a computational docking study and the interaction of a this compound derivative with a biological target.
Caption: Computational docking workflow.
Caption: Ligand-protein interactions.
A Comparative Guide to the Cross-Reactivity and Selectivity of 4-Phenyl-1H-1,2,3-Triazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-phenyl-1H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, including kinases, enzymes involved in metabolic pathways, and viral proteins. Understanding the cross-reactivity and selectivity profile of these inhibitors is paramount for developing safe and efficacious therapeutics. This guide provides an objective comparison of the performance of this compound-based inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profiling Data
The following tables summarize the quantitative data on the inhibitory activity of selected this compound-based compounds against a panel of kinases. This data is crucial for assessing the selectivity of these inhibitors and identifying potential off-target effects.
A study by Fathi et al. investigated the multi-kinase inhibitory activity of 1,4-naphthoquinone-1,2,3-triazole hybrids, which contain the this compound core. Five compounds from this series were screened against a panel of 30 human protein kinases.[1]
Table 1: Single-Dose (10 µM) Kinase Inhibition Profile of Selected 1,4-Naphthoquinone-1,2,3-triazole Hybrids [1]
| Kinase Target | Compound 4a (% Inhibition) | Compound 4b (% Inhibition) | Compound 4e (% Inhibition) | Compound 4g (% Inhibition) | Compound 4i (% Inhibition) |
| CDK2 | 87 | 45 | 48 | 35 | 75 |
| FLT4 (VEGFR3) | 51 | 28 | 33 | 19 | 68 |
| PDGFRA | 62 | 31 | 41 | 27 | 59 |
| ABL1 | 15 | 8 | 11 | 5 | 12 |
| AKT1 | 12 | 6 | 9 | 4 | 10 |
| ALK | 18 | 10 | 14 | 7 | 16 |
| AURKA | 25 | 15 | 20 | 12 | 22 |
| AURKB | 28 | 18 | 23 | 15 | 26 |
| BRAF | 10 | 5 | 8 | 3 | 9 |
| CK1 | 5 | 2 | 3 | 1 | 4 |
| EGFR | 22 | 12 | 17 | 9 | 20 |
| EPHA2 | 14 | 7 | 10 | 4 | 11 |
| ERBB2 | 20 | 11 | 15 | 8 | 18 |
| FLT3 | 35 | 20 | 28 | 18 | 32 |
| GSK3B | 8 | 4 | 6 | 2 | 7 |
| IGF1R | 16 | 9 | 12 | 6 | 14 |
| INSR | 13 | 7 | 10 | 5 | 11 |
| JAK2 | 21 | 11 | 16 | 8 | 19 |
| KDR (VEGFR2) | 30 | 17 | 25 | 16 | 28 |
| KIT | 24 | 14 | 19 | 11 | 22 |
| MAP2K1 (MEK1) | 9 | 4 | 7 | 3 | 8 |
| MAPK14 (p38α) | 11 | 6 | 8 | 4 | 10 |
| MET | 19 | 10 | 14 | 7 | 17 |
| PAK1 | 7 | 3 | 5 | 2 | 6 |
| PDPK1 | 6 | 3 | 4 | 1 | 5 |
| PIK3CA | 4 | 2 | 3 | 1 | 4 |
| PLK1 | 26 | 16 | 21 | 13 | 24 |
| RET | 17 | 9 | 13 | 6 | 15 |
| ROCK1 | 5 | 2 | 3 | 1 | 4 |
| SRC | 14 | 8 | 11 | 5 | 12 |
Data is presented as the percentage of kinase activity inhibited by a 10 µM concentration of the compound. Values in bold indicate significant inhibition (>50%).
Following the initial screen, the IC50 values for the most promising compounds against the significantly inhibited kinases were determined.
Table 2: IC50 Values of Compounds 4a and 4i Against Selected Kinase Targets [1]
| Kinase Target | Compound 4a IC50 (µM) | Compound 4i IC50 (µM) |
| CDK2 | 0.55 | 1.67 |
| FLT4 (VEGFR3) | 1.23 | 11.32 |
| PDGFRA | 0.89 | 0.22 |
These results indicate that while these 1,4-naphthoquinone-1,2,3-triazole hybrids show some level of selectivity, they also exhibit multi-kinase inhibition, a characteristic that can be advantageous or disadvantageous depending on the therapeutic goal.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the selectivity profiling of small molecule inhibitors.
Radiometric Kinase Assay for Selectivity Profiling
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds (this compound-based inhibitors) dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target protein
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibodies specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from the melting curve to be in the steep part of the curve). Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: Workflow for kinase inhibitor selectivity profiling.
Caption: Inhibition of the CDK2 signaling pathway.
References
Unveiling the Molecular Embrace: A Comparative Guide to the Experimental Confirmation of 4-phenyl-1H-1,2,3-triazole's Protein Binding
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule to its protein target is paramount. This guide provides a comparative overview of the experimental techniques used to confirm the binding of 4-phenyl-1H-1,2,3-triazole and its derivatives to various protein targets, supported by experimental data and detailed protocols.
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Experimental validation of how this moiety interacts with its target proteins is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics. This guide delves into the key experimental methods that have been successfully employed to elucidate these binding interactions.
Quantitative Binding Affinity Data
The following tables summarize the experimentally determined binding affinities of this compound derivatives for their respective protein targets. It is important to note that much of the available experimental data is on derivatives of the core this compound structure, reflecting the common practice of optimizing a parent scaffold to enhance biological activity.
| Compound/Derivative | Target Protein | Technique | Binding Affinity |
| This compound | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not Specified | IC50: 60 µM[1][2] |
| This compound phenylalanine derivatives (e.g., 6a-9, 6a-10, 5b) | HIV-1 Capsid Protein (CA) | Surface Plasmon Resonance (SPR) | Direct and effective interaction confirmed[3] |
| 1-(4-(aminosulfonyl)phenyl)-1H-1,2,4-triazole derivatives | Cyclooxygenase-2 (COX-2) | In vitro enzyme inhibition assay | IC50 values ranging from 62.5 to 2127 times more selective for COX-2 over COX-1[4][5] |
| 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides | Human Carbonic Anhydrase IX (hCA IX) | Stopped-flow CO2 hydration assay | Kᵢ values ranging from 16.4 to 66.0 nM[6] |
| 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole | Human Immunoglobulin (HIg) & Bovine Hemoglobin (BHg) | Fluorescence Titration | Binding confirmed, static quenching mechanism[7] |
Experimental Workflows
Visualizing the experimental process is key to understanding how binding data is generated. The following diagrams, created using the DOT language, illustrate the typical workflows for three common biophysical techniques used to study protein-ligand interactions.
Experimental Protocols
Below are detailed methodologies for the key experiments cited, providing a foundation for replicating or adapting these techniques for novel research.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
-
Instrumentation: A Biacore instrument (or equivalent) is typically used.
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active sites are deactivated with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
The this compound derivative (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).
-
The analyte solutions are injected over the immobilized ligand surface at a constant flow rate.
-
The association (analyte binding) and dissociation (buffer flow) phases are monitored in real-time by detecting changes in the refractive index, which are proportional to the mass bound to the surface.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, enthalpy, entropy, and stoichiometry of the interaction in a single experiment.
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200) is used.
-
Sample Preparation:
-
The target protein is placed in the sample cell.
-
The this compound derivative is loaded into the injection syringe at a concentration typically 10-20 times higher than the protein concentration.
-
Both the protein and ligand solutions must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the ligand are made into the protein solution.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kₑ), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Fluorescence Quenching Spectroscopy
This technique utilizes the intrinsic fluorescence of a protein (typically from tryptophan residues) to monitor ligand binding. The binding of a ligand can quench this fluorescence, and the extent of quenching can be used to determine binding parameters.
-
Instrumentation: A spectrofluorometer is required.
-
Procedure:
-
A solution of the target protein is prepared in a suitable buffer.
-
The intrinsic fluorescence emission spectrum of the protein is recorded (typically with an excitation wavelength of ~280 nm or ~295 nm for selective tryptophan excitation).
-
A concentrated stock solution of the this compound derivative is prepared.
-
Small aliquots of the ligand solution are incrementally added to the protein solution.
-
The fluorescence emission spectrum is recorded after each addition.
-
-
Data Analysis:
-
The fluorescence intensity at the emission maximum is plotted against the ligand concentration.
-
The data is often analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which can be related to the binding affinity. Corrections for the inner filter effect may be necessary if the ligand absorbs at the excitation or emission wavelengths.
-
Conclusion
The experimental confirmation of the binding mode of this compound and its derivatives to target proteins relies on a suite of powerful biophysical techniques. While direct binding data for the unsubstituted parent compound is not as prevalent in the literature, the extensive studies on its derivatives provide a strong foundation for understanding the key interactions that drive its biological activity. Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Quenching Spectroscopy are cornerstones in this endeavor, each offering unique insights into the thermodynamics and kinetics of binding. By employing these methods, researchers can continue to unravel the molecular mechanisms of these promising compounds and guide the development of next-generation therapeutics.
References
- 1. This compound | CAS#:1680-44-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Structure-Activity Relationships of this compound Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives with remarkable selective COX-2 inhibition: design, synthesis, molecular docking, anti-inflammatory and ulcerogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mc.minia.edu.eg [mc.minia.edu.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Phenyl-1H-1,2,3-Triazole: A Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of sale. This document outlines the proper disposal procedures for 4-phenyl-1H-1,2,3-triazole, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory setting.
Immediate Safety and Handling Protocols
This compound is a solid chemical that requires careful handling. Before proceeding with any disposal-related activities, it is imperative to be familiar with its hazard profile.
Key Hazards:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
Personnel handling this chemical, including for disposal, must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed and approved hazardous waste disposal contractor. On-site chemical treatment or detoxification is not recommended without extensive institutional review and approval. The following steps provide a clear workflow for the collection and preparation of this chemical waste for professional disposal.
Step 1: Segregation of Waste
-
Solid Waste: Collect pure this compound waste, including residues and expired reagents, in its original container or a clearly labeled, compatible container. Do not mix with other chemical waste.
-
Contaminated Labware: Items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be collected separately. These items are also considered hazardous waste. Double-bag contaminated lab equipment in clear plastic bags.
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original manufacturer's container is often a good option.
-
All waste containers must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong acids.
-
Secondary containment, such as a chemical-resistant tray or bin, is highly recommended to contain any potential leaks or spills.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste, including its name and quantity.
-
Follow any specific instructions provided by the EHS or the disposal company regarding packaging and documentation for transport.
Step 5: Spill Management
-
In the event of a spill, avoid breathing dust and ensure adequate ventilation.
-
Wearing the appropriate PPE, sweep up the solid material. Moisten slightly with water to prevent dusting if appropriate.
-
Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container and label it accordingly.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling 4-phenyl-1H-1,2,3-triazole
Essential Safety and Handling Guide for 4-phenyl-1H-1,2,3-triazole
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Protective Measures
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2]
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | Nitrile gloves, lab coat, eye protection |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1][2] | Nitrile gloves, lab coat |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Nitrile gloves, lab coat |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][2] | Safety goggles or face shield |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1][2] | N95 respirator or use in a chemical fume hood |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2][3] | N95 respirator or use in a chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE, including gloves and safety glasses, when handling the container.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials and sources of ignition.[3]
-
The storage area should be secure and accessible only to authorized personnel.[3]
2. Weighing and Aliquoting (Solid Form):
-
All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust particles.
-
Before handling, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Use a dedicated set of spatulas and weighing boats for this compound.
-
Clean the weighing area and all equipment thoroughly after use to prevent cross-contamination.
3. Dissolving the Compound:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
This procedure should be performed in a chemical fume hood.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure.
-
Keep the container closed when not in use to prevent the release of vapors.
4. Experimental Use:
-
Always wear the full complement of recommended PPE when handling the compound, whether in solid or solution form.
-
Ensure adequate ventilation in the work area.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[3]
Personal Protective Equipment (PPE) Specifications
-
Gloves: Use powder-free nitrile gloves. For prolonged contact, consider double-gloving. Discard gloves immediately if they become contaminated and wash your hands.
-
Eye Protection: Chemical safety goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Body Protection: A long-sleeved lab coat is required.[6] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[6][7]
-
Respiratory Protection: For handling the solid compound outside of a fume hood or for managing spills, a NIOSH-approved N95 respirator is necessary.
Disposal Plan
-
Chemical Waste: All waste containing this compound, both in solid and solution form, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and paper towels, must be disposed of as hazardous waste.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[3][8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H7N3 | CID 137153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
